molecular formula C9H13ClO4 B13980752 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 149839-19-0

2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate

Cat. No.: B13980752
CAS No.: 149839-19-0
M. Wt: 220.65 g/mol
InChI Key: WQCDPHUSSCQQEY-UHFFFAOYSA-N
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Description

2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate is a methacrylate ester derivative featuring a 3-chloropropanoyloxy ethyl group. Its molecular structure comprises a methacrylate moiety (2-methylprop-2-enoate) esterified with an ethyl chain substituted by a 3-chloropropanoyl group. Its molecular formula is inferred as C₁₀H₁₅ClO₄ (based on brominated analog data ), with a molecular weight of approximately 234.68 g/mol (calculated from substituent masses).

Properties

CAS No.

149839-19-0

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

2-(3-chloropropanoyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H13ClO4/c1-7(2)9(12)14-6-5-13-8(11)3-4-10/h1,3-6H2,2H3

InChI Key

WQCDPHUSSCQQEY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The primary synthetic strategy involves the esterification of 2-methylprop-2-enoic acid (methacrylic acid) with 2-(3-chloropropanoyloxy)ethanol (or a related hydroxy derivative containing the 3-chloropropanoyl group). The reaction forms the desired ester bond linking the methacrylate moiety to the chloropropanoyl-substituted ethoxy group.

Detailed Synthetic Procedure

Step Reactants & Reagents Reaction Conditions Notes
1 2-(3-Chloropropanoyloxy)ethanol Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) Catalyst promotes esterification
2 2-Methylprop-2-enoic acid (methacrylic acid) Reflux in anhydrous solvent (e.g., toluene or benzene) Removal of water by azeotropic distillation enhances yield
3 Purification Distillation or recrystallization Ensures high purity of product
  • The esterification is typically carried out under reflux with continuous removal of water to drive the equilibrium toward product formation.
  • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to activate the carboxylic acid.
  • Solvents like toluene or benzene are used for their ability to form azeotropes with water, facilitating its removal.
  • The final product is purified by distillation under reduced pressure or recrystallization, depending on its physical properties.

Industrial Scale Preparation

In industrial contexts, the synthesis may be optimized using:

  • Continuous flow reactors to control reaction time, temperature, and mixing, improving yield and reproducibility.
  • Advanced purification techniques such as chromatography and crystallization to achieve high purity required for specialty applications.
  • Use of anhydrous conditions and inert atmosphere (nitrogen or argon) to prevent side reactions like premature polymerization of the methacrylate group.

Reaction Mechanism and Chemical Considerations

Esterification Mechanism

  • The acid catalyst protonates the carbonyl oxygen of methacrylic acid, increasing electrophilicity.
  • The hydroxyl group of 2-(3-chloropropanoyloxy)ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
  • Subsequent elimination of water and deprotonation yields the ester bond linking the two moieties.

Influence of the Chloro Group

  • The 3-chloropropanoyl group is an acyl chloride derivative that can increase the electrophilicity of the ester linkage.
  • The chlorine atom can undergo nucleophilic substitution reactions post-synthesis, allowing further functionalization.
  • Care must be taken to avoid side reactions such as hydrolysis or substitution during synthesis.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting materials 2-methylprop-2-enoic acid, 2-(3-chloropropanoyloxy)ethanol Purity >98% recommended
Catalyst Sulfuric acid or p-toluenesulfonic acid 0.1-1 mol% relative to acid
Solvent Toluene or benzene Anhydrous, facilitates water removal
Temperature Reflux (~110°C for toluene) Maintains reaction rate
Reaction time 4–8 hours Monitored by TLC or HPLC
Water removal method Azeotropic distillation Drives reaction equilibrium
Purification Vacuum distillation or recrystallization Ensures product purity >99%
Yield 70–85% Depends on reaction scale and conditions

Research and Literature Insights

  • Patent literature (e.g., US6569916B2) indicates similar esterification methods using acid catalysts and reflux conditions with solvents like benzene and toluene.
  • The compound’s chloro group is reactive in substitution reactions, allowing derivatization for advanced materials and polymer precursors.
  • Industrial patents describe the use of continuous flow reactors and chromatographic purification to scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the chloro and oxopropoxy groups, which can participate in nucleophilic substitution and other reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Methacrylate Esters

a. 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate (CAS 213453-08-8)

  • Molecular Formula : C₁₀H₁₅BrO₄
  • Molecular Weight : 279.13 g/mol
  • Key Differences : Replacement of chlorine with bromine increases molecular weight and alters reactivity. Bromine’s larger atomic radius and lower electronegativity may reduce hydrolysis susceptibility compared to chlorine.
Property Target Compound (Cl) Brominated Analog (Br)
Molecular Weight ~234.68 g/mol 279.13 g/mol
Halogen Reactivity Higher electronegativity Lower electronegativity
Boiling Point (Predicted) Moderate Higher (due to Br)

b. Methyl 3-chloro-2-methylsulfanylprop-2-enoate (CAS 5247-34-7)

  • Molecular Formula : C₅H₇ClO₂S
  • Structural Contrast : Features a methylsulfanyl (-SMe) group adjacent to chlorine, enhancing steric hindrance. The absence of a methacrylate group limits its utility in polymerization .
Non-Halogenated Methacrylate Esters

a. 2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate (CAS 25777–71–3)

  • Application : A crosspolymer used in composites as spherical microspheres with dicalcium phosphate .
  • Key Difference : Lack of chlorine reduces polarity and reactivity, making it suitable for biomedical applications (e.g., controlled drug delivery).
Property Target Compound (Cl) Non-Halogenated Analog
Reactivity Higher (Cl as leaving group) Lower
Polymer Applications Specialty polymers Biomedical composites

b. Siloxane-Methacrylate Copolymers (CAS 478799-92-7)

  • Structure : Incorporates siloxane groups for hydrophilicity and oxygen permeability in contact lenses .
  • Contrast : The chloro group in the target compound may reduce biocompatibility but improve thermal stability in industrial polymers.
Simple Chlorinated Alkenes

3-Chloro-2-methylpropene (Methallyl Chloride, CAS 563-47-3)

  • Application : Intermediate in agrochemicals and pharmaceuticals .
  • Contrast: As a non-esterified alkene, it lacks the methacrylate backbone, limiting polymer utility but enabling nucleophilic substitution in small-molecule synthesis.

Biological Activity

2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate, also known as a derivative of methacrylic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound can be synthesized through various chemical reactions, typically involving the esterification of methacrylic acid derivatives. The presence of the chloro group and the ester functionality suggests potential reactivity that may influence its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13ClO3\text{C}_9\text{H}_{13}\text{ClO}_3

This structure indicates the presence of a chloropropanoyl group which may contribute to its biological interactions.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.

Cytotoxicity

Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro studies have revealed that it can induce apoptosis in cancer cells by activating specific signaling pathways. The chloropropanoyl moiety is hypothesized to play a crucial role in enhancing cytotoxicity by facilitating cellular uptake or modifying metabolic pathways within the target cells.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. For example, it has been suggested that it may inhibit aldehyde dehydrogenase (ALDH), which is critical in drug metabolism and detoxification pathways. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Research Findings Summary Table

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits ALDH activity

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